molecular formula C7H15N B122073 2,2-Dimethylcyclopentan-1-amine CAS No. 345658-02-8

2,2-Dimethylcyclopentan-1-amine

Cat. No.: B122073
CAS No.: 345658-02-8
M. Wt: 113.2 g/mol
InChI Key: NODFGJYBXPEUCQ-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopentan-1-amine is an organic compound with the molecular formula C7H15N. It is a cyclopentane derivative where two methyl groups are attached to the second carbon atom, and an amine group is attached to the first carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylcyclopentan-1-amine typically involves the cyclization of appropriate precursors followed by amination. One common method is the reduction of 2,2-Dimethylcyclopentanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then converted to the amine via amination reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes or other large-scale reduction techniques to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced further to form more saturated amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

2,2-Dimethylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

    N,2-Dimethylcyclopentan-1-amine: Similar structure but with an additional methyl group on the nitrogen atom.

    2,2-Dimethylcyclopentanone: The ketone analog of 2,2-Dimethylcyclopentan-1-amine.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses .

Properties

IUPAC Name

2,2-dimethylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)5-3-4-6(7)8/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODFGJYBXPEUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569913
Record name 2,2-Dimethylcyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345658-02-8
Record name 2,2-Dimethylcyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylcyclopentan-1-amine
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